The Discovery and Isolation of Rebaudioside E from Stevia rebaudiana: A Technical Guide
The Discovery and Isolation of Rebaudioside E from Stevia rebaudiana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebaudioside E is a minor steviol glycoside naturally present in the leaves of Stevia rebaudiana. Although less abundant than the major glycosides, stevioside and rebaudioside A, its unique taste profile and potential contribution to the overall sweetness of stevia extracts make it a compound of significant interest. This technical guide provides an in-depth overview of the discovery, isolation, and purification of Rebaudioside E from its natural source. It details the initial extraction from plant material, followed by chromatographic separation and purification techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed experimental protocols and quantitative data to support further research and application.
Introduction
The quest for natural, non-caloric sweeteners has led to extensive research on the chemical constituents of the Stevia rebaudiana plant. While stevioside and rebaudioside A are the most well-known sweet compounds, a diverse array of other steviol glycosides contribute to the plant's characteristic taste. Among these is Rebaudioside E, a diterpene glycoside first reported in the mid-1970s.[1][2] Its discovery was part of a broader effort to characterize the full spectrum of sweet compounds in Stevia rebaudiana.[1] This guide focuses on the foundational methods for the discovery and isolation of Rebaudioside E from the plant, providing a technical framework for its extraction and purification.
Physicochemical Properties of Rebaudioside E
A thorough understanding of the physicochemical properties of Rebaudioside E is essential for developing effective isolation and purification strategies.
| Property | Value | Source |
| Molecular Formula | C44H70O23 | [3] |
| Molecular Weight | 967.01 g/mol | [4] |
| CAS Number | 63279-14-1 | [3] |
| Appearance | White crystalline powder | General knowledge |
| Solubility | Soluble in DMSO. Solubility in water and ethanol is generally low for steviol glycosides but can be enhanced in aqueous-organic solvent mixtures and with increasing temperature. | [4][5][6][7][8] |
| Sweetness | Approximately 150-200 times sweeter than sucrose. | [2] |
Experimental Protocols
The following sections detail the experimental procedures for the extraction, separation, and purification of Rebaudioside E from Stevia rebaudiana leaves. These protocols are based on established methods for the isolation of minor steviol glycosides.
Extraction of Crude Steviol Glycosides
The initial step involves the extraction of a crude mixture of steviol glycosides from the dried leaves of Stevia rebaudiana.
Objective: To efficiently extract a broad range of steviol glycosides, including Rebaudioside E, from the plant material.
Materials:
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Dried and powdered leaves of Stevia rebaudiana
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Methanol (MeOH) or 70% aqueous Ethanol (EtOH)
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Reflux apparatus or percolation system
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Filtration system (e.g., Buchner funnel with filter paper)
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Rotary evaporator
Procedure:
-
Maceration/Reflux Extraction:
-
Suspend the powdered Stevia rebaudiana leaves in methanol or 70% aqueous ethanol in a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture under reflux for 2-4 hours at the boiling point of the solvent. Alternatively, perform maceration with stirring at room temperature for 24-48 hours.
-
Cool the mixture and filter through a Buchner funnel to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the glycosides.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Purification of the Crude Extract
The crude extract contains various impurities such as pigments, lipids, and other plant metabolites that need to be removed.
Objective: To remove non-glycosidic impurities and enrich the steviol glycoside content.
Materials:
-
Crude steviol glycoside extract
-
n-Hexane
-
n-Butanol
-
Distilled water
-
Separatory funnel
Procedure:
-
Defatting:
-
Dissolve the crude extract in a minimal amount of methanol and then add water to create an aqueous suspension.
-
Perform liquid-liquid extraction with n-hexane in a separatory funnel to remove chlorophyll, waxes, and other non-polar compounds. Repeat this step 3-5 times.
-
Discard the n-hexane layers.
-
-
Liquid-Liquid Partitioning:
-
Extract the aqueous layer with n-butanol. The steviol glycosides will partition into the butanol phase. Repeat this extraction 3-5 times.
-
Combine the n-butanol fractions.
-
Wash the combined butanol extract with a small volume of distilled water to remove any remaining water-soluble impurities.
-
Concentrate the n-butanol extract to dryness using a rotary evaporator to yield a purified steviol glycoside mixture.
-
Chromatographic Separation of Rebaudioside E
Column chromatography is a critical step for separating the individual steviol glycosides from the purified mixture.
Objective: To isolate Rebaudioside E from other steviol glycosides.
Materials:
-
Purified steviol glycoside mixture
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system: A gradient of chloroform-methanol-water (e.g., starting with 80:20:2 and gradually increasing the polarity by increasing the methanol and water content).
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Chloroform:Methanol:Water, 65:35:10, lower phase)
-
Visualizing reagent for TLC (e.g., 10% H2SO4 in ethanol, followed by heating)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
HPLC column (e.g., C18 or Amino column)
-
Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)
Procedure:
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in the initial mobile phase (chloroform-rich) and pack the chromatography column.
-
Dissolve the purified steviol glycoside mixture in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried mixture onto the top of the prepared column.
-
Elute the column with a step-wise or linear gradient of increasing polarity (increasing methanol and water content).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in the appropriate solvent system and visualize the spots. Fractions containing compounds with similar Rf values are pooled. Rebaudioside E, being one of the more polar minor glycosides, is expected to elute after the major, less polar glycosides like stevioside and rebaudioside A.
-
-
Preparative HPLC (for final purification):
-
Pool the fractions enriched with Rebaudioside E from the silica gel column and concentrate them.
-
Dissolve the enriched fraction in the initial mobile phase for HPLC.
-
Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Elute with a gradient of acetonitrile and water. The exact gradient will need to be optimized based on the specific column and system used.
-
Monitor the elution profile using a UV detector (typically at 210 nm).
-
Collect the peak corresponding to Rebaudioside E.
-
Confirm the purity of the isolated Rebaudioside E using analytical HPLC.
-
Crystallization of Rebaudioside E
Crystallization is the final step to obtain high-purity Rebaudioside E.
Objective: To obtain pure, crystalline Rebaudioside E.
Materials:
-
Purified Rebaudioside E from preparative HPLC
-
Methanol or Ethanol
-
Crystallization dish
Procedure:
-
Dissolve the purified Rebaudioside E in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to facilitate crystallization.
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure Rebaudioside E.
Quantitative Data
The concentration of Rebaudioside E in Stevia rebaudiana leaves is generally low compared to the major steviol glycosides.
| Steviol Glycoside | Typical Concentration Range in Dried Leaves (% w/w) |
| Stevioside | 5 - 10% |
| Rebaudioside A | 2 - 5% |
| Rebaudioside C | 1 - 2% |
| Rebaudioside E | < 0.1 - 0.2% |
| Other Minor Glycosides | Variable, typically < 1% |
Note: These values can vary significantly depending on the cultivar, growing conditions, and harvesting time.
Visualizations
Chemical Structure of Rebaudioside E
Caption: Chemical structure of Rebaudioside E.
Isolation Workflow for Rebaudioside E
Caption: General workflow for the isolation of Rebaudioside E.
Conclusion
The discovery and isolation of Rebaudioside E from Stevia rebaudiana represent a significant contribution to the understanding of the complex composition of this natural sweetener. While present in minor quantities, its role in the overall sensory profile of stevia extracts is an area of ongoing research. The methodologies outlined in this guide, from initial extraction to final purification, provide a foundational understanding for researchers and industry professionals. Further optimization of these techniques, particularly in the realm of preparative chromatography, will be crucial for obtaining larger quantities of Rebaudioside E for sensory evaluation, toxicological studies, and potential commercial applications. The continued exploration of minor steviol glycosides like Rebaudioside E holds promise for the development of novel, natural sweetening solutions with improved taste characteristics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Bioconversion of Stevioside to Rebaudioside E Using Glycosyltransferase UGTSL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rebaudioside E | C44H70O23 | CID 72710721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. [PDF] Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | Semantic Scholar [semanticscholar.org]
- 8. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
